N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide
Description
N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide is a benzamide derivative featuring a 2-oxo-1,3-oxazolidin-3-yl substituent at the meta position of the benzamide’s phenyl ring. This compound is structurally characterized by:
- Benzamide core: Provides a planar aromatic scaffold for intermolecular interactions.
- Substituent positioning: The oxazolidinone is attached at the phenyl ring’s meta position, influencing electronic and steric properties.
This compound’s synthesis typically involves coupling benzoyl chloride derivatives with aminophenyl-oxazolidinone intermediates. Its structural features suggest applications in medicinal chemistry (e.g., antimicrobial agents) and materials science (e.g., metal-catalyzed reactions) .
Properties
Molecular Formula |
C16H14N2O3 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H14N2O3/c19-15(12-5-2-1-3-6-12)17-13-7-4-8-14(11-13)18-9-10-21-16(18)20/h1-8,11H,9-10H2,(H,17,19) |
InChI Key |
CTLMEDKNCDPEPO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Epoxide Ring-Opening and Cyclization
Starting materials : Epichlorohydrin derivatives and substituted anilines.
Procedure :
- Epoxide ring-opening : React 3-aminophenol with epichlorohydrin in the presence of triethylamine to form a β-amino alcohol intermediate.
- Cyclization : Treat the intermediate with phosgene (or safer alternatives like triphosgene) in dichloromethane to form the oxazolidinone ring.
Key conditions :
Reductive Amination Followed by Carbonylation
Starting materials : Glycidol derivatives and nitroarenes.
Procedure :
- Nitro reduction : Catalytically reduce 3-nitrophenol to 3-aminophenol using H₂/Pd-C in ethanol.
- Reductive amination : React with glycidol to form a β-amino alcohol.
- Carbonylation : Use carbonyldiimidazole (CDI) in tetrahydrofuran (THF) to induce cyclization.
Advantages : Avoids toxic phosgene, improves safety profile.
Yield : 65–70% with >95% purity by HPLC.
Benzamide Coupling Strategies
The benzamide moiety is introduced via nucleophilic acyl substitution:
Direct Amidation with Benzoyl Chloride
Procedure :
Mixed Carbonate-Mediated Coupling
Procedure :
- Generate acyl imidazole : Treat benzoyl chloride with 1,1'-carbonyldiimidazole (CDI) in THF.
- Coupling : Add 3-(2-oxo-1,3-oxazolidin-3-yl)aniline and stir at 50°C for 6 hours.
Advantages : Higher selectivity, reduced side reactions.
Yield : 88–92% with no column chromatography required.
Integrated Synthetic Routes
One-Pot Sequential Synthesis
Steps :
Solid-Phase Synthesis for High Throughput
Resin : Wang resin functionalized with hydroxymethyl groups.
Procedure :
- Anchor oxazolidinone precursor : Couple Fmoc-protected β-amino alcohol to the resin using DIC/HOBt.
- Cyclization : Treat with triphosgene to form the oxazolidinone on-resin.
- Amidation : Cleave from resin with TFA, then react with benzoyl chloride.
Throughput : 50–100 mg scale per batch.
Purity : >99% after lyophilization.
Analytical Characterization and Quality Control
Spectroscopic data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.85–7.40 (m, 9H, aromatic), 4.30 (t, 2H, CH₂), 3.90 (t, 2H, CH₂).
- HRMS : [M+H]⁺ calc. for C₁₆H₁₄N₂O₃: 283.1084; found: 283.1088.
Impurity profiling :
- Common byproducts : Diacylated amine (2–3%), uncyclized β-amino alcohol (1–2%).
- Mitigation : Use excess triethylamine during amidation to suppress diacylation.
Scalability and Industrial Considerations
Cost drivers :
- Phosgene alternatives : Triphosgene reduces safety risks but increases raw material costs by 15–20%.
- Solvent recovery : Dichloromethane recycling improves process sustainability.
Case study : Pilot-scale production (10 kg batch):
- Route : One-pot sequential synthesis.
- Yield : 76% (7.6 kg).
- Purity : 98.7% by HPLC.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The oxazolidinone ring can be oxidized under specific conditions to form corresponding oxazolidinones.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolidinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Research Findings and Trends
- Structural Rigidity vs. Flexibility: Oxazolidinone-containing benzamides (e.g., target compound) exhibit superior conformational stability compared to flexible analogues like hydrazone-linked derivatives, enhancing target binding .
- Substituent Effects: Electron-withdrawing groups (e.g., oxazolidinone) increase electrophilicity, favoring interactions with nucleophilic enzyme residues .
- Synthetic Accessibility: Oxazolidinone derivatives are synthesized via efficient coupling reactions, whereas chiral benzamides () require asymmetric catalysis, increasing complexity .
Biological Activity
N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide is a compound belonging to the oxazolidinone class, which is widely recognized for its diverse biological activities, particularly in pharmaceutical applications. This compound features a unique structural arrangement that includes an oxazolidinone ring fused to a phenyl group and a benzamide moiety, contributing to its distinctive properties and biological activities.
Anticancer Properties
One of the significant areas of research surrounding this compound is its potential as an anticancer agent. Studies have demonstrated that this compound acts as an inhibitor of the menin-mixed lineage leukemia (MLL) protein interaction, which is critical in various types of leukemia. Disruption of this interaction can potentially inhibit oncogenic signaling pathways, making it a candidate for therapeutic development in cancer treatment .
Antibacterial Activity
This compound has also been investigated for its antibacterial properties. It has shown efficacy against resistant bacterial strains by inhibiting protein synthesis in bacteria, which is a common mechanism for many antibiotics. The compound's ability to target bacterial ribosomes suggests its potential utility in treating infections caused by multidrug-resistant organisms .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Protein Interactions : The compound disrupts critical protein-protein interactions involved in oncogenesis.
- Antibacterial Mechanism : It inhibits bacterial protein synthesis by binding to ribosomal components, thereby preventing bacterial growth and replication .
Comparative Studies
Comparative studies with other oxazolidinone derivatives have highlighted the unique biological activity profile of this compound. For instance, similar compounds such as N-(4-Allyl-2-oxo-1,3-oxazolidin-3-yl)benzamide exhibit antibacterial properties but may differ in their specific mechanisms or efficacy against certain pathogens .
Table of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Oxazolidinone ring + phenyl + benzamide | Anticancer (MLL inhibitor), Antibacterial |
| 5-fluoro-N,N-di(propan-2-yl)benzamide | Benzamide with fluorine substitution | Anticancer |
| N-(4-Allyl-2-oxo-1,3-oxazolidin-3-yl)benzamide | Allyl group on oxazolidinone | Antibacterial |
Case Study: Inhibition of MLL Interaction
A study focusing on the inhibition of the menin-Mixed Lineage Leukemia (MLL) interaction demonstrated that N-[3-(2-oxo-1,3-oxazolidin-3-y)]phenyl]benzamide effectively disrupted this interaction in vitro. This disruption resulted in decreased proliferation of leukemia cells, indicating its potential as a therapeutic agent for targeting MLL-driven leukemias .
Case Study: Antibacterial Efficacy
Another research initiative evaluated the antibacterial properties of N-[3-(2-oxo-1,3-oxazolidin-3-y)]phenyl]benzamide against various strains of bacteria, including MRSA. The compound exhibited significant minimum inhibitory concentrations (MICs), showcasing its effectiveness against resistant strains and supporting its development as a novel antibiotic .
Q & A
Q. Basic
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional conformations. ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen bonding .
- Spectroscopic techniques :
- 1H/13C NMR : Assign peaks using DEPT-135 and COSY for proton-proton coupling.
- IR spectroscopy : Identify carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and oxazolidinone ring vibrations .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
What strategies are employed to analyze discrepancies in biological activity data across different assay systems?
Q. Advanced
- Assay standardization : Compare results under identical conditions (e.g., MIC values in broth microdilution vs. agar diffusion) .
- Solubility adjustments : Use co-solvents (DMSO ≤1%) or surfactants (Tween-80) to mitigate aggregation in pharmacological assays .
- Target validation : Perform competitive binding assays (e.g., SPR or ITC) to confirm interactions with biological targets like bacterial enzymes or cancer-related kinases .
How can computational tools enhance the design of analogues for structure-activity relationship (SAR) studies?
Q. Advanced
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., bacterial dihydrofolate reductase) .
- QSAR modeling : Apply Gaussian or COSMO-RS to correlate electronic parameters (HOMO/LUMO, logP) with antibacterial or antitumor activity .
- Scaffold hopping : Replace the oxazolidinone ring with thiazolidinone or morpholine derivatives to probe steric and electronic effects .
What experimental approaches resolve crystallographic ambiguities in polymorphic forms of the compound?
Q. Advanced
- Variable-temperature XRD : Analyze thermal stability of polymorphs and identify phase transitions .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking) using CrystalExplorer .
- Synchrotron radiation : High-resolution data collection (<0.8 Å) to resolve disorder in the oxazolidinone ring .
How can synthetic routes be scaled while maintaining enantiomeric purity for chiral derivatives?
Q. Advanced
- Asymmetric catalysis : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) during key steps like oxazolidinone ring formation .
- Chromatographic resolution : Use Chiralpak columns (e.g., AD-H) with heptane/ethanol mobile phases for enantiomer separation .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
What methods address low bioavailability in preclinical testing?
Q. Advanced
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to enhance solubility and membrane permeability .
- Nanocarrier systems : Encapsulate the compound in PLGA nanoparticles or liposomes for sustained release .
- Metabolic profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte models and guide structural modifications .
How are contradictory cytotoxicity results rationalized between in vitro and in vivo models?
Q. Advanced
- Pharmacokinetic profiling : Measure plasma concentration-time curves to assess absorption and clearance disparities .
- Tissue distribution studies : Radiolabel the compound (e.g., 14C) to track accumulation in target organs .
- 3D cell cultures : Compare 2D monolayer vs. spheroid models to mimic in vivo tumor microenvironments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
